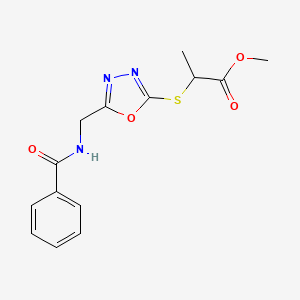
5-Phenyl-1,2-oxazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Phenyl-1,2-oxazol-4-amine is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom
Mecanismo De Acción
The mechanism of action of oxazole compounds can vary widely depending on their structure and the specific biological targets they interact with. Some oxazole compounds work by binding to various enzymes and receptors in the body, which can lead to changes in cellular signaling pathways and ultimately result in different biological effects .
The pharmacokinetics of oxazole compounds, including their absorption, distribution, metabolism, and excretion (ADME) properties, can also vary depending on their specific chemical structure. These properties can influence the bioavailability of the compound, or how much of the compound is able to reach its target site in the body after administration .
The molecular and cellular effects of oxazole compounds can include changes in cell growth, cell death, inflammation, and other cellular processes, depending on the specific compound and its mechanism of action .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 5-Phenyl-1,2-oxazol-4-amine are largely determined by its oxazole ring. The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities
Molecular Mechanism
Oxazole derivatives can act as nucleophiles, participating in reactions with other molecules
Temporal Effects in Laboratory Settings
One study on a related compound, POPOP, reported changes in luminescence and stimulated Raman scattering (SRS) over time .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-1,2-oxazol-4-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of β-hydroxy amides with reagents like Deoxo-Fluor® to form oxazolines, which are then oxidized to oxazoles using manganese dioxide . Another approach involves the electrophilic cyclization of allylic amides enhanced by Brønsted acid and tetrabutylammonium chloride .
Industrial Production Methods
Industrial production methods for oxazole derivatives often involve continuous flow processes to ensure safety and efficiency. For example, the use of manganese dioxide in a packed reactor for the oxidation of oxazolines to oxazoles .
Análisis De Reacciones Químicas
Types of Reactions
5-Phenyl-1,2-oxazol-4-amine can undergo various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using oxidizing agents like manganese dioxide.
Reduction: Reduction of oxazoles to oxazolines under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, and other oxidizing agents.
Reduction: Hydrogenation catalysts and reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
Oxidation: Formation of oxazoles from oxazolines.
Reduction: Formation of oxazolines from oxazoles.
Substitution: Various substituted oxazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
5-Phenyl-1,2-oxazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a scaffold for drug development due to its biological activities.
Industry: Utilized in the production of materials with specific properties, such as polymers and dyes.
Comparación Con Compuestos Similares
Similar Compounds
Oxazole: A basic five-membered ring with one oxygen and one nitrogen atom.
Isoxazole: Similar to oxazole but with the oxygen and nitrogen atoms at different positions.
1,2,4-Oxadiazole: Contains an additional nitrogen atom in the ring.
Uniqueness
5-Phenyl-1,2-oxazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl group enhances its stability and potential interactions with biological targets, making it a valuable compound for research and development .
Propiedades
IUPAC Name |
5-phenyl-1,2-oxazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-8-6-11-12-9(8)7-4-2-1-3-5-7/h1-6H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZGAQXMCAGAMNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NO2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl N-(3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}-2-{[(ethoxycarbonyl)amino]carbonyl}acryloyl)carbamate](/img/structure/B2605139.png)
![N-{3-[1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide](/img/structure/B2605142.png)
![2-[(1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine dihydrochloride](/img/structure/B2605144.png)


![6-(2-(cyclohex-1-en-1-yl)ethyl)-4-(4-ethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2605150.png)
![N-(3-methoxyphenethyl)-3-oxo-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2605151.png)
![(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]prop-2-enamide](/img/structure/B2605153.png)

![N-(1-Cyanoethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2605157.png)

![4-propyl-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2605159.png)
![2-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2605160.png)
![5-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2605161.png)
